(3R,4S)-3,4-difluoropyrrolidine
Description
Properties
CAS No. |
869532-50-3 |
|---|---|
Molecular Formula |
C4H7F2N |
Molecular Weight |
107.10 |
IUPAC Name |
(3R,4S)-3,4-difluoropyrrolidine |
InChI |
InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4+ |
InChI Key |
PHFTVEADDMICLE-ZXZARUISSA-N |
SMILES |
C1C(C(CN1)F)F |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)F |
Canonical SMILES |
C1C(C(CN1)F)F |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 3r,4s 3,4 Difluoropyrrolidine and Its Derivatives
Strategies for Diastereoselective and Enantioselective Synthesis
The creation of the two contiguous stereocenters in (3R,4S)-3,4-difluoropyrrolidine, with a specific trans configuration, requires sophisticated synthetic strategies. Methodologies range from utilizing nature's chiral building blocks to advanced catalytic and cyclization reactions.
The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. For pyrrolidine (B122466) synthesis, L-hydroxyproline is a common and versatile precursor. mdpi.comresearchgate.net By starting with a molecule where one or more stereocenters are already set, the synthetic challenge is reduced to introducing new stereocenters with high diastereoselectivity.
Researchers have successfully synthesized various stereoisomers of 3,4-difluorinated prolines starting from optically pure 3,4-dihydroxyproline (B1205037) derivatives, which are themselves accessible from precursors like L-hydroxyproline. researchgate.netacs.org For instance, the synthesis of N-Boc-protected (3S,4R)-3,4-difluoroproline has been achieved featuring a direct bis-deoxyfluorination step on a dihydroxyproline precursor derived from the chiral pool. acs.org This strategy ensures that the absolute configuration at C2 (and often C4) is inherited from the starting material, and the subsequent fluorination reactions determine the final diastereomeric outcome. The synthesis of novel amino acids, such as (2S,4R)- and (2S,4S)-iodophenyl ethers of hydroxyproline, further demonstrates the utility of these precursors for creating diverse, conformationally constrained building blocks for bioorthogonal reactions. rsc.org
Direct deoxyfluorination involves the replacement of hydroxyl groups with fluorine. To synthesize 3,4-difluoropyrrolidines, this strategy is typically applied to a cis- or trans-3,4-dihydroxypyrrolidine precursor. The stereochemical outcome of the fluorination is highly dependent on the reaction mechanism (e.g., SN2 inversion or double inversion leading to retention) and the choice of fluorinating agent.
A key method for obtaining the (3R,4S) stereochemistry involves the direct bis-deoxyfluorination of a protected (3R,4S)-dihydroxyproline precursor. acs.org Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for the deoxyfluorination of alcohols to provide the corresponding fluorinated compounds. researchgate.net More modern and often safer reagents like XtalFluor-M have also been used. In one instance, deoxyfluorination of a diol with XtalFluor-M/Et₃N·3HF did not yield the expected product but instead a ring-expanded derivative, highlighting the careful optimization required for these transformations. acs.org Another approach utilized nonafluorobutanesulfonyl fluoride (B91410) (NfF) in combination with tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) to convert a dihydroxyproline into a single difluoroproline diastereomer. acs.org
Table 1: Examples of Deoxyfluorination Reactions for Pyrrolidine Synthesis
| Precursor | Fluorinating Agent | Product | Reference |
|---|---|---|---|
| N-Boc-(3R,4S)-dihydroxyproline | Nonafluorobutanesulfonyl fluoride (NfF)/TBAT | N-Boc-(3R,4S)-3,4-difluoroproline | acs.org |
| Protected 3,4-dihydroxyproline | Diethylaminosulfur trifluoride (DAST) | Fluorinated pyrrolidine | researchgate.net |
An alternative to nucleophilic fluorination is the reaction of an electron-rich carbon center, such as an enolate or silyl (B83357) enol ether, with an electrophilic source of fluorine ("F⁺"). wikipedia.org This strategy is powerful for creating α-fluorocarbonyl compounds and can be rendered highly stereoselective through the use of chiral auxiliaries or catalysts. mdpi.com
For the synthesis of fluorinated pyrrolidines, a precursor such as a pyrrolidinone can be deprotonated to form a chiral enolate, which is then quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. wikipedia.orgmdpi.comorganic-chemistry.org The diastereoselectivity of the fluorination is controlled by the inherent facial bias of the enolate, which is influenced by the existing stereocenters on the pyrrolidine ring. Asymmetric electrophilic fluorination using transition metal catalysts or chiral organocatalysts represents a sophisticated method for constructing molecules with multiple contiguous stereocenters. mdpi.com For example, cascade fluorocyclization reactions can build the ring and introduce fluorine in one step. mdpi.com
Instead of modifying a pre-existing pyrrolidine ring, cycloaddition reactions can be used to construct the heterocyclic core with the desired stereochemistry. The [3+2] cycloaddition of an azomethine ylide with an alkene is one of the most powerful and widely used methods for synthesizing substituted pyrrolidines. osaka-u.ac.jpnih.govorganic-chemistry.org
In this approach, a fluorinated alkene can be used as the dipolarophile, reacting with a non-fluorinated azomethine ylide to build the difluoropyrrolidine ring directly. Alternatively, a non-fluorinated alkene can be used, with the fluorine atoms introduced at a later stage. The stereoselectivity of the cycloaddition can be controlled by the geometry of the alkene and the substitution pattern of the azomethine ylide, often affording pyrrolidine derivatives with excellent stereocontrol. nih.govorganic-chemistry.org Another innovative approach involves the photo-promoted ring contraction of pyridines using silylborane to afford functionalized pyrrolidine derivatives, which opens up new synthetic pathways from abundant starting materials. osaka-u.ac.jpwilddata.cn
Chemoenzymatic synthesis merges the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. mdpi.comnih.gov Enzymes can achieve unparalleled levels of stereo-, chemo-, and regioselectivity, making them ideal for establishing key stereocenters in complex molecules. researchgate.net
In the context of this compound synthesis, an enzymatic reaction could be employed in several ways. For example, a prochiral dihydroxypyrrolidine precursor could undergo enzymatic desymmetrization to selectively protect one of the two hydroxyl groups, setting the stage for subsequent diastereoselective fluorination reactions. Alternatively, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a fluorinated pyrrolidine intermediate, isolating the desired enantiomer with high purity. mdpi.comnih.gov This strategy allows for the production of enantiomerically pure compounds that can be difficult to access through purely chemical methods. mdpi.com
Advanced Fluorination Reagents and Reaction Conditions
The choice of fluorinating agent is critical for the success of any fluorination reaction, dictating the reaction's feasibility, safety, and stereochemical outcome. A wide array of reagents has been developed, broadly classified as nucleophilic or electrophilic.
Nucleophilic reagents, such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and PyFluor, are used to convert alcohols to alkyl fluorides, typically via an SN2 mechanism. researchgate.netsigmaaldrich.com They vary in thermal stability and reactivity, with newer generations offering improved safety profiles. For example, FLUOLEAD™, a crystalline solid, is more thermally stable and less prone to fuming than DAST. Hydrogen fluoride (HF) and its complexes, such as the DMPU/HF complex, can also serve as nucleophilic fluorine sources, particularly in metal-catalyzed hydrofluorination reactions. nih.gov
Electrophilic fluorinating agents contain an electron-deficient fluorine atom bonded to a good leaving group, typically nitrogen (N-F reagents). wikipedia.orgresearchgate.net These reagents are prized for their stability and ease of handling compared to elemental fluorine. sigmaaldrich.com Prominent examples include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org They are widely used to fluorinate carbanions, enolates, and other nucleophiles. The reactivity of these agents can be tuned by altering the electronic properties of the N-F bond. wikipedia.orgresearchgate.net
The table below summarizes some of the advanced reagents used in the synthesis of fluorinated pyrrolidines and related structures.
Table 2: Selected Modern Fluorinating Reagents
| Reagent Name | Abbreviation/Acronym | Type | Typical Application |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Deoxyfluorination of alcohols |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Nucleophilic | Deoxyfluorination of alcohols (safer alternative to DAST) |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Nucleophilic | Deoxyfluorination of alcohols (high stability) |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Fluorination of enolates, silyl enol ethers, and arenes |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Fluorination of enolates and other carbanions |
| XtalFluor-M® | --- | Nucleophilic | Deoxyfluorination of alcohols (crystalline, stable) |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | Nucleophilic | Deoxyfluorination of alcohols (high thermal stability) |
Utilization of Reagents such as DAST, NFF, and Selectfluor
The stereoselective synthesis of this compound and its derivatives often employs specialized fluorinating reagents to introduce fluorine atoms with high control over the resulting stereochemistry. Among the most utilized are diethylaminosulfur trifluoride (DAST), nonafluorobutanesulfonyl fluoride (NfF), and Selectfluor.
A direct bis-deoxyfluorination strategy has been successfully applied to synthesize N-Boc-protected (3S,4R)-3,4-difluoroproline. acs.org This method starts from the readily available (3R,4S)-3,4-dihydroxyproline, which is treated with either DAST or a combination of NfF and tetrabutylammonium triphenyldifluorosilicate (TBAT). acs.org The reaction with NfF and TBAT was found to produce the desired (3S,4R)-3,4-difluoroproline derivative as the sole diastereoisomer observed via ¹⁹F NMR analysis. acs.org However, this reaction also produced an enol sulfonate as a major byproduct. acs.org
While direct deoxyfluorination with DAST on a dihydroxyproline derivative can yield the desired difluorinated product, the reaction can be complex. acs.org For instance, treatment of a dihydroxyproline precursor with DAST led to the desired difluorinated compound, but optimization of the reaction conditions was necessary. acs.org
Selectfluor, an electrophilic fluorinating agent, is also a key reagent in the synthesis of fluorinated heterocycles. It can act as a fluorine source in radical reactions and has been used in various fluorination protocols. wikipedia.orgorganic-chemistry.org For example, Selectfluor is employed in the fluorination of α-fluoro-β-keto esters, which are precursors to fluorinated olefins used in cycloaddition reactions to form 3-fluoropyrrolidines. researchgate.net It has also been utilized in reactions mediated by iron(III)/NaBH₄ for the hydrofluorination of unactivated alkenes, showcasing its versatility. organic-chemistry.org Furthermore, Selectfluor plays a dual role as both an oxidant and a fluorine source in the synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins. rsc.org
Table 1: Comparison of Fluorinating Reagents in the Synthesis of Difluoropyrrolidine Derivatives
| Reagent(s) | Starting Material | Product | Key Features | Reference |
|---|---|---|---|---|
| DAST | (3R,4S)-3,4-Dihydroxyproline derivative | (3S,4R)-3,4-Difluoroproline derivative | Direct bis-deoxyfluorination. | acs.org |
| NfF / TBAT | (3R,4S)-3,4-Dihydroxyproline derivative | (3S,4R)-3,4-Difluoroproline derivative | High diastereoselectivity, single diastereoisomer observed. | acs.org |
| Selectfluor | α-keto ester | α-fluoro ester (precursor to 3-fluoropyrrolidine) | Used to create fluorinated building blocks for subsequent cyclization. | researchgate.net |
Application of TBAF in Stereoselective Fluorination
Tetrabutylammonium fluoride (TBAF) is a widely used reagent in organic synthesis, primarily as a source of fluoride ions. In the context of stereoselective fluorination to produce difluoropyrrolidines, it is often used in conjunction with other reagents.
A notable application of a related tetrabutylammonium salt, tetrabutylammonium triphenyldifluorosilicate (TBAT), is in the synthesis of N-Boc-(3S,4R)-3,4-difluoroproline. acs.org In this synthesis, (3R,4S)-3,4-dihydroxyproline is treated with nonafluorobutanesulfonyl fluoride (NfF) in the presence of TBAT. acs.org This combination facilitates the conversion of the diol to the difluoride, yielding the desired product with high stereoselectivity. acs.org The process involves the in-situ generation of sulfonates in the presence of the fluoride source, leading to the formation of the difluorinated pyrrolidine as the only observed diastereoisomer. acs.org
The role of the tetrabutylammonium cation is to deliver the fluoride anion in an organic-soluble form, which is crucial for the reaction to proceed efficiently in non-aqueous solvents. This approach highlights a method for achieving direct bis-deoxyfluorination under conditions that can preserve the stereochemistry at other centers in the molecule. acs.org
Radical Reactions for Fluorinated N-Heterocycles
Radical fluorination methods have emerged as a powerful and complementary approach to traditional nucleophilic and electrophilic fluorination strategies for the synthesis of fluorinated N-heterocycles. wikipedia.orgnih.gov These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org
Historically, the high reactivity and difficult handling of sources like fluorine gas (F₂) and hypofluorites limited the application of radical fluorination. wikipedia.org However, the discovery that electrophilic N-F reagents, such as Selectfluor, can serve as effective fluorine atom sources has led to a significant expansion of this field. wikipedia.org
Several strategies for generating the radical intermediate have been developed, including:
Decarboxylative fluorination: Carboxylic acids can be converted to their corresponding alkyl fluorides. This has been achieved using reagents like XeF₂ or through photoredox catalysis. wikipedia.org
Radical addition to alkenes: A hydrofluorination of unactivated alkenes can be mediated by Fe(III)/NaBH₄ with Selectfluor as the fluorine source under mild conditions. organic-chemistry.org
C-H bond activation: Direct fluorination of C-H bonds is a highly desirable transformation. nih.gov Metal-free methods can utilize radical initiators to abstract a hydrogen atom, followed by trapping of the resulting carbon radical with a fluorine source like Selectfluor. wikipedia.org
While examples of stereoselective radical fluorination of C-H bonds to form N-heterocycles are still somewhat limited, the potential of this approach is significant for creating complex fluorinated molecules. nih.gov For instance, radical cyclization of N-(tert-butylsulfinyl)imines has been used to generate chiral 3,3-difluoropyrrolidine (B39680) derivatives. nih.gov This demonstrates the utility of radical reactions in constructing the pyrrolidine ring with fluorine substituents.
Control of Organofluorine Stereochemistry and Diastereoselectivity
The control of stereochemistry is a critical aspect of synthesizing biologically active molecules, and the introduction of fluorine into a pyrrolidine ring presents unique challenges and opportunities for conformational control. beilstein-journals.orgbeilstein-journals.org The five-membered ring of pyrrolidine is conformationally flexible, and the introduction of fluorine atoms can significantly influence its preferred geometry through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.org
Several synthetic strategies have been developed to control the stereochemical outcome of fluorination reactions on pyrrolidine precursors:
Substrate-Controlled Synthesis: The inherent stereochemistry of the starting material can be used to direct the stereochemical outcome of the fluorination. For example, the synthesis of N-Boc-(3S,4R)-3,4-difluoroproline from a (3R,4S)-3,4-dihydroxyproline precursor proceeds with high diastereoselectivity due to the defined stereocenters of the starting diol. acs.org This bis-deoxyfluorination reaction leads to the formation of a single diastereoisomer of the difluorinated product. acs.org
Reagent-Controlled Synthesis: The choice of fluorinating reagent and reaction conditions can also exert significant control over diastereoselectivity. As mentioned previously, the use of NfF in combination with TBAT was highly effective in producing a single diastereomer of difluoroproline. acs.org
Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes provide a powerful method for constructing the pyrrolidine ring with defined stereochemistry. The stereoselectivity of these reactions can be controlled through the use of chiral catalysts, leading to enantioenriched 3-fluoro- and 3,3-difluoropyrrolidine derivatives with excellent diastereomeric ratios. researchgate.net
Catalytic Diastereoselective Reactions: The development of catalytic methods for the diastereoselective synthesis of substituted pyrrolidines is an active area of research. For instance, iron-catalyzed C-H amination reactions have been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov While not a direct fluorination method, such strategies for controlling stereochemistry in pyrrolidine ring formation are highly relevant.
The introduction of vicinal fluorine atoms, as in this compound, can mitigate the inherent conformational bias of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org This is due to the interplay of gauche and anomeric effects, which can stabilize specific conformations. beilstein-journals.orgbeilstein-journals.org Understanding and controlling these stereoelectronic interactions is key to the rational design and synthesis of fluorinated pyrrolidine derivatives with desired properties.
Table 2: Summary of Stereochemical Control Strategies
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Substrate Control | The stereochemistry of the starting material dictates the stereochemical outcome. | Synthesis of (3S,4R)-difluoroproline from a (3R,4S)-dihydroxyproline. | acs.org |
| Reagent Control | The choice of reagents influences the diastereoselectivity of the fluorination. | Use of NfF/TBAT for highly diastereoselective bis-deoxyfluorination. | acs.org |
| Cycloaddition | [3+2] cycloaddition of azomethine ylides with fluorinated alkenes. | Enantioselective synthesis of 3,3-difluoropyrrolidines using a Cu(I) catalyst. | researchgate.net |
| Catalytic C-H Amination | Diastereoselective formation of the pyrrolidine ring via catalyzed intramolecular C-H amination. | Iron-catalyzed synthesis of syn-2,5-disubstituted pyrrolidines. | nih.gov |
Conformational Analysis and Stereoelectronic Effects in 3r,4s 3,4 Difluoropyrrolidine Systems
Pyrrolidine (B122466) Ring Pucker Dynamics and Conformational Biases
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. nih.gov These puckering dynamics are intimately linked to the substitution pattern on the ring.
The presence of two adjacent fluorine atoms, as in (3R,4S)-3,4-difluoropyrrolidine, introduces significant stereoelectronic interactions that influence the puckering of the pyrrolidine ring. rsc.org In the case of the related (3S,4R)-3,4-difluoroproline, the individual fluorine atoms exert opposing conformational effects, which helps to minimize the strong conformational bias often observed in monofluorinated prolines. rsc.org This mitigation of conformational bias arises from the interplay of various stereoelectronic effects induced by the vicinal difluorination. nih.govresearchgate.net For instance, in vicinal difluoroalkanes, conformations where the F-C-C-F dihedral angle is gauche (approximately ±60°) are stabilized by hyperconjugative interactions. mdpi.com Specifically, threo-difluoroalkanes, which correspond to the cis relationship of the fluorines in this compound, tend to favor an extended, zigzag conformation. mdpi.com This suggests that the vicinal difluorination in the (3R,4S) configuration can lead to a more defined and potentially less flexible ring pucker compared to the unsubstituted pyrrolidine.
Quantum-chemical calculations have been employed to understand the conformational space of difluorinated pyrrolidines. beilstein-journals.orgresearchgate.net These studies reveal that the relative energies of different conformations are dictated by a combination of factors, including the anomeric effect and gauche interactions. beilstein-journals.orgresearchgate.net
The substitution on the pyrrolidine ring, particularly at the 3- and 4-positions, also has a significant impact on the cis/trans isomerization of the preceding amide bond in N-acylated pyrrolidine derivatives. acs.org This isomerization is a crucial process in protein folding and function. rsc.orgnih.gov
The equilibrium between the cis and trans rotamers is also affected. In some cases, fluorination can shift the equilibrium towards the cis state. nih.gov However, in (3S,4R)-difluoroproline, the opposing stereoelectronic effects of the two fluorine atoms lead to a minimal bias with respect to the cis-trans rotamers. rsc.org
| Compound | Solvent | Cis/Trans Ratio | Isomerization Rate Constant (k, s⁻¹) in Water | Pucker Preference |
| N-Ac-(3S,4R)-3,4-difluoro-L-proline-OMe | Chloroform | Not specified | Not specified | Not specified |
| N-Ac-(3R,4R)-3,4-difluoro-L-proline-OMe | Chloroform | Not specified | Faster than monofluorinated analogs | Biased |
| N-Ac-(3S,4S)-3,4-difluoro-L-proline-OMe | Chloroform | Not specified | Faster than monofluorinated analogs | Biased |
| Ac-(2S)-Ind-OMe | CDCl₃ | 0.87 (Ktrans/cis) | ΔG‡c→t = 16.4 kcal/mol, ΔG‡t→c = 15.7 kcal/mol | Quasiplanar |
Data compiled from studies on related proline analogs. acs.orgnih.govresearchgate.net
Stereoelectronic Interactions Governing Conformational Preferences
The conformational behavior of this compound is governed by a delicate balance of several stereoelectronic interactions. These non-covalent interactions involving the orbitals of the molecule play a crucial role in determining the most stable conformations.
The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned at a 60° dihedral angle to each other. beilstein-journals.org This is often attributed to stabilizing hyperconjugative interactions. rsc.org In the context of 3,4-difluoropyrrolidines, a fluorine gauche effect, arising from σCH→σ*CF interactions, can influence the ring's pucker. beilstein-journals.orgresearchgate.net However, research suggests that the fluorine gauche effect often plays a secondary role in these systems, being overshadowed by more dominant interactions like the anomeric effect and steric or electrostatic forces. beilstein-journals.orgresearchgate.net
In protonated 3-fluoropyrrolidine, a strong preference for a cis conformation between the fluorine and the nitrogen atom is observed, which is attributed to an electrostatic gauche effect, where an attractive NH₂⁺∙∙∙Fδ⁻ interaction reinforces the hyperconjugative gauche effect. nih.govbeilstein-journals.org While this specific interaction is for a monofluorinated species, it highlights the importance of electrostatic contributions to gauche effects in fluorinated pyrrolidines.
The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a heterocyclic ring. scripps.eduwikipedia.org A generalized anomeric effect, arising from the delocalization of a nitrogen lone pair into the antibonding orbital of a C-F bond (nN→σ*CF), is a particularly important factor in modulating the energetics and conformational bias of α-fluoro isomers of pyrrolidine. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Hyperconjugation, the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital, is a key factor in stabilizing certain conformations. In fluorinated pyrrolidines, σCH→σ*CF hyperconjugation is a significant stabilizing interaction. rsc.org This interaction is strongest when the C-H and C-F bonds are anti-periplanar to each other, which directly influences the preferred ring pucker. rsc.org
In the case of vicinal difluorination, as in this compound, multiple such interactions are possible, and the final conformation is a result of the energetic sum of all stabilizing and destabilizing interactions. Computational studies have shown that electron delocalization from a C-H bonding orbital to a C-F antibonding orbital plays a crucial role in the relative energy levels of different isomers of difluorinated pyrrolidines. beilstein-journals.org This highlights the importance of σCH→σ*CF hyperconjugation in the conformational stabilization of these systems.
Spectroscopic Techniques for Conformational Elucidation
The precise three-dimensional arrangement of the atoms in this compound and its derivatives is crucial for understanding its chemical reactivity and potential applications. Researchers employ a combination of spectroscopic methods to gain a comprehensive picture of the molecule's structure and dynamics in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR
NMR spectroscopy is an indispensable tool for probing the conformational landscape of fluorinated pyrrolidines in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed model of the dominant conformations can be constructed.
In the conformational analysis of vicinally difluorinated pyrrolidines, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information. For the closely related N-Boc protected (3S,4R)-3,4-difluoroproline, which shares the same cis-difluoro stereochemistry, extensive NMR studies have been conducted. These studies reveal the influence of the fluorine substituents on the ring pucker. The pyrrolidine ring typically adopts an envelope or twisted conformation, and the presence of the electronegative fluorine atoms can favor specific puckering modes to alleviate steric strain and accommodate favorable electronic interactions.
¹⁹F NMR Spectroscopy is particularly powerful for studying fluorinated organic molecules. The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift dispersion, making it a sensitive probe of the local electronic environment. In this compound systems, the chemical shifts of the fluorine atoms are highly dependent on their pseudo-axial or pseudo-equatorial orientation within the pyrrolidine ring. Furthermore, the through-bond coupling constants between fluorine and hydrogen atoms (³JHF) are dihedral angle-dependent and provide valuable constraints for determining the ring's conformation.
Interactive Data Table: Representative NMR Data for a (3S,4R)-3,4-difluoroproline derivative
While specific data for the parent compound is scarce, the following table for a derivative showcases the type of data obtained from NMR analysis.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹H | 3.0 - 4.5 | J(H,H), J(H,F) vary with position and conformation |
| ¹³C | 50 - 100 | J(C,F) provides key structural information |
| ¹⁹F | -170 to -200 | J(F,F) and J(F,H) are crucial for conformational assignment |
Note: The exact values are highly dependent on the solvent, temperature, and specific protecting groups on the nitrogen atom.
X-ray Crystallography for Structural Confirmation
While NMR spectroscopy provides invaluable information about the solution-phase conformation, X-ray crystallography offers a definitive, static picture of the molecule's structure in the solid state. By diffracting X-rays off a single crystal of a compound, a precise three-dimensional map of electron density can be generated, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.
For the this compound system, obtaining a suitable crystal for X-ray diffraction can be challenging for the parent amine due to its physical properties. However, crystalline derivatives, such as N-protected versions, have been successfully analyzed. These crystal structures provide unambiguous confirmation of the cis stereochemistry of the fluorine atoms.
The solid-state conformation revealed by X-ray crystallography serves as a crucial benchmark for computational models and for interpreting the more complex dynamic information obtained from NMR studies in solution. For example, the crystal structure of a derivative can confirm the preferred ring pucker (e.g., Cγ-exo or Cγ-endo) in the solid state, which can then be compared to the equilibrium of conformations observed in solution.
Interactive Data Table: Representative X-ray Crystallographic Parameters for a Difluoropyrrolidine Derivative
The following table illustrates the type of precise geometric data that can be obtained from an X-ray crystal structure analysis of a related difluorinated pyrrolidine derivative.
| Parameter | Value |
| C-F Bond Length | ~1.4 Å |
| C-C Bond Length | ~1.5 Å |
| C-N Bond Length | ~1.5 Å |
| F-C-C-F Torsion Angle | Varies depending on ring pucker |
| Ring Pucker | Typically an envelope or twist conformation |
Note: These are generalized values, and the precise measurements would be specific to the crystal structure of the analyzed derivative.
The combination of NMR spectroscopy and X-ray crystallography provides a powerful and comprehensive approach to understanding the intricate conformational behavior and stereoelectronic effects at play in this compound and its derivatives. This detailed structural knowledge is fundamental for the rational design of molecules with specific shapes and electronic properties for various applications in chemistry and biology.
Computational and Theoretical Studies on 3r,4s 3,4 Difluoropyrrolidine
Quantum Chemical Analysis of Electronic Structure and Energetics
Quantum chemical methods are employed to investigate the fundamental electronic properties and energy landscape of the molecule.
The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic conformational change known as pseudorotation. mdpi.com The introduction of two fluorine atoms at the C3 and C4 positions significantly influences the preferred conformations, or "pucker," of the ring. Density Functional Theory (DFT) is a widely used computational method to predict the geometry and relative energies of these conformers.
Studies on difluorinated pyrrolidines have utilized DFT calculations, such as at the B3LYP-D3BJ/6-311++G** level of theory, to explore the conformational equilibrium. nih.gov These calculations analyze the various envelope (E) and twist (T) conformations of the pyrrolidine ring to determine the most stable arrangements. The presence and orientation of the fluorine atoms create a complex interplay of steric and stereoelectronic effects that dictate the energy of each conformer. Vicinal difluorination, as seen in the 3,4-difluoro substitution pattern, can mitigate the strong conformational bias often induced by a single fluorine atom by introducing competing stereoelectronic effects. nih.gov
Table 1: Representative Conformations of the Pyrrolidine Ring This table is a conceptual representation based on the principles of pyrrolidine conformational analysis.
| Conformation Type | Description | Key Feature |
| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | One atom deviates from the plane. |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | No four atoms are coplanar. |
The relative stability of these puckers in (3R,4S)-3,4-difluoropyrrolidine is governed by the orientation of the C-F bonds, which can be either axial or equatorial, leading to different intramolecular interactions.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and orbital-level interactions within a molecule. mdpi.com In this compound, NBO analysis reveals critical intramolecular forces that determine its conformational preferences.
A key interaction in related α-fluoro isomers is the generalized anomeric effect, which involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the carbon-fluorine bond (σCF). nih.gov This nN→σCF interaction has a strong stabilizing influence and significantly modulates the molecule's energetics. nih.gov
In addition to the anomeric effect, other interactions are at play. While the gauche effect between fluorine atoms can be a factor, it is often secondary to more dominant steric and electrostatic forces, which are described from an NBO perspective as Lewis interactions. nih.gov Intramolecular hydrogen bonding, such as a potential N-H···F interaction, can also contribute to the stability of certain conformers, although its significance can be less pronounced compared to other forces. nih.gov
Table 2: Key Intramolecular Interactions in Fluorinated Pyrrolidines
| Interaction Type | NBO Description | Effect on Stability |
| Anomeric Effect | nN → σCF | Strong stabilization, influences conformational bias. nih.gov |
| Lewis Interactions | Steric and electrostatic repulsion/attraction | Can override other stereoelectronic effects. nih.gov |
| Hydrogen Bonding | nF → σNH | Can provide minor to moderate stabilization depending on geometry. nih.gov |
Molecular Modeling and Simulation of Conformational Dynamics
While DFT and NBO analyses provide a static picture of stable conformations, molecular modeling and dynamics simulations describe how the molecule behaves over time. The pyrrolidine ring's flexibility leads to a phenomenon known as "pseudorotation," where the ring rapidly interconverts between different envelope and twist conformations without significant energy barriers. mdpi.com
Advanced simulation techniques like Car–Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) can be used to model these dynamics explicitly, including nuclear quantum effects. mdpi.com These simulations can map the energetic pathways between different puckered states and reveal the timescale of these conformational changes. For this compound, such simulations would illustrate how the fluorine substituents alter the pseudorotation pathway and the relative populations of different conformational states in various environments, such as in the gas phase or in solution. mdpi.com
Mechanistic Insights into Fluorination Reactions via Computational Methods
Computational chemistry is instrumental in elucidating the complex mechanisms of fluorination reactions used to synthesize compounds like this compound. Understanding these reaction pathways allows for the optimization of reaction conditions and the development of new synthetic strategies. nsf.gov
One area of study is the deconstructive fluorination of N-acylated cyclic amines using reagents like Selectfluor®. Computational analyses have shown that these reactions can proceed through complex, multi-state pathways. nsf.gov For instance, instead of a simple single-electron-transfer (SET) mechanism, the reaction may follow a two-state reactivity (TSR) model, involving both low-lying singlet and triplet electronic states of the reactive intermediates. nsf.gov
Another synthetic route involves the palladium-catalyzed fluorination of cyclic vinyl triflates. chemrxiv.org Computational studies here have revealed the critical role of additives. For example, in the absence of an additive, a key palladium-vinyl-fluoride intermediate may adopt a trans configuration that leads to undesired side reactions. chemrxiv.org However, with an additive, a cis complex can be formed that readily undergoes reductive elimination to yield the desired vinyl fluoride (B91410) product with high efficiency and selectivity. chemrxiv.org These computational insights explain experimental observations and guide the development of more effective catalytic systems.
Applications and Role of 3r,4s 3,4 Difluoropyrrolidine As a Molecular Scaffold
Design and Synthesis of Fluorinated Proline Analogues for Peptide and Protein Studies
The pyrrolidine (B122466) ring is the defining feature of the amino acid proline, which plays a critical role in determining the structure and function of peptides and proteins. The introduction of fluorine atoms onto the pyrrolidine ring of proline analogues, such as (3R,4S)-3,4-difluoropyrrolidine, provides a subtle yet powerful means to modulate the conformational preferences of these biomolecules.
Impact on Peptide Conformation and Protein Folding/Stability
The substitution of hydrogen with fluorine in the proline ring can significantly alter the puckering of the five-membered ring and the cis-trans isomerism of the preceding peptide bond. In the case of vicinally difluorinated prolines, the stereochemistry of the fluorine atoms dictates the conformational outcome. While extensive studies have been conducted on (3S,4S)- and (3R,4R)-difluoro-L-proline, the principles derived from this research can be extended to the (3R,4S) isomer.
The electron-withdrawing nature of the fluorine atoms influences the endo/exo pucker of the pyrrolidine ring. This, in turn, affects the dihedral angles of the peptide backbone and can stabilize or destabilize specific secondary structures, such as polyproline helices and β-turns. The cis/trans ratio of the Xaa-Pro bond is also sensitive to the fluorination pattern, with different stereoisomers favoring either the cis or trans conformation. This ability to fine-tune peptide conformation is of paramount importance in the design of peptidomimetics with enhanced stability or specific binding properties.
| Fluorinated Proline Analogue | Observed Conformational Bias | Reference |
| (3S,4S)-3,4-difluoro-L-proline | Biases ring pucker and cis/trans ratio | nih.gov |
| (3R,4R)-3,4-difluoro-L-proline | Biases ring pucker and cis/trans ratio | nih.gov |
Use as Spectroscopic Probes, particularly ¹⁹F NMR Reporters
The fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The incorporation of this compound as a proline analogue into peptides and proteins introduces a sensitive reporter group for monitoring molecular structure, dynamics, and interactions.
The two fluorine atoms in this compound are diastereotopic, meaning they have different chemical environments and, therefore, distinct ¹⁹F NMR chemical shifts. The difference in these chemical shifts (Δδ) is highly sensitive to the local conformation of the pyrrolidine ring. For instance, a change in the ring pucker from endo to exo will alter the spatial relationship of the fluorine atoms with respect to other parts of the molecule, leading to a measurable change in their chemical shifts. This property allows for the detailed investigation of subtle conformational changes in peptides and proteins that might be difficult to detect using other spectroscopic techniques.
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable building block for the synthesis of enantiomerically pure molecules. Its rigidified conformation and the presence of fluorine atoms can impart high levels of stereocontrol in asymmetric transformations.
Catalytic Asymmetric Reactions Utilizing Difluoropyrrolidine Ligands
Enantiopure trans-3,4-difluoropyrrolidines have been synthesized and investigated for their potential in catalytic asymmetric synthesis. nih.gov Ligands derived from these chiral pyrrolidines have been employed in a variety of metal-catalyzed reactions. The fluorine atoms can influence the electronic properties and the steric environment of the catalytic center, leading to enhanced enantioselectivity.
For example, catalysts prepared from enantiopure trans-3,4-difluoropyrrolidines have been successfully used in asymmetric epoxidations and in the addition of organozinc reagents to aldehydes. nih.gov In these reactions, the chirality of the final product is dictated by the stereochemistry of the difluoropyrrolidine ligand.
| Asymmetric Reaction | Catalyst System | Enantioselectivity (ee) | Reference |
| Asymmetric Epoxidation | Catalyst from trans-3,4-difluoropyrrolidine | Moderate to good | nih.gov |
| Asymmetric Addition to Benzaldehyde | Catalyst from trans-3,4-difluoropyrrolidine | Moderate to good | nih.gov |
Precursors for Enantiopure Derivatives
This compound serves as a versatile starting material for the synthesis of a wide range of enantiopure derivatives. The pyrrolidine nitrogen can be readily functionalized, and the fluorine atoms can modulate the reactivity and properties of the resulting molecules. The synthesis of enantiopure trans-3,4-difluoropyrrolidines has been achieved through methods that introduce both fluorine atoms in a single step with high stereocontrol. nih.gov These enantiomerically pure building blocks are then available for elaboration into more complex chiral molecules for various applications, including as chiral auxiliaries or as key fragments in the synthesis of pharmaceuticals and agrochemicals.
Exploration in Medicinal Chemistry and Chemical Biology
The introduction of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and pharmacokinetic properties. The this compound scaffold has been explored in the development of new therapeutic agents.
A notable example is the development of inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. A series of potent and selective DPP-4 inhibitors were designed based on a (3R,4S)-4-(2,4,5-trifluorophenyl)-pyrrolidin-3-ylamine scaffold. The stereochemistry of the pyrrolidine ring was found to be crucial for the inhibitory activity. X-ray crystallography studies of these inhibitors bound to DPP-4 revealed the key interactions that contribute to their high affinity and selectivity. The fluorine atoms on both the pyrrolidine and the phenyl ring play a significant role in optimizing the binding to the enzyme's active site.
| Compound Class | Target | Therapeutic Area | Key Findings | Reference |
| (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine derivatives | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | Potent and selective inhibitors with optimized pharmacokinetic properties. |
Integration into Structures for Enzyme Inhibition
The unique stereochemistry and electronic properties of the this compound scaffold make it a compelling candidate for the design of enzyme inhibitors. The fluorine atoms can modulate pKa, improve metabolic stability, and form key interactions within enzyme active sites.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The (3R,4S)-pyrrolidine core has been central to the development of potent inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.gov While research on the specific this compound is limited in publicly available literature, extensive studies on closely related analogs, such as (3R,4S)-4-(2,4,5-trifluorophenyl)-pyrrolidin-3-ylamine, highlight the importance of this scaffold. nih.gov A series of inhibitors based on this pyrrolidine framework were synthesized and optimized for potency, selectivity, and pharmacokinetic properties. nih.gov The research culminated in the identification of a pre-clinical candidate, demonstrating the utility of the substituted pyrrolidine ring in achieving significant and prolonged antihyperglycemic effects. nih.govnih.gov The structure-activity relationship (SAR) studies emphasize that the pyrrolidine moiety is a crucial element for interaction with the DPP-IV active site. nih.gov
Interactive Table:
Inhibitory Potency of a (3R,4S)-4-aryl-pyrrolidin-3-ylamine Analog| Compound ID | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
|---|---|---|---|
| Pre-clinical Candidate | 8.5 | >1000-fold | >1000-fold |
Data derived from studies on (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine inhibitors. nih.gov
Thrombin and Cathepsin Inhibition
Thrombin and cathepsins are critical serine and cysteine proteases, respectively, involved in thrombosis and various inflammatory and degenerative diseases. nih.govnih.gov The development of inhibitors for these enzymes is an active area of research. nih.govnih.gov For instance, the design of potent and selective cathepsin B inhibitors has involved the exploration of dipeptidyl nitriles, where molecular modeling and X-ray crystallography have guided the optimization of substituents to enhance potency and selectivity. nih.gov Similarly, a wide array of scaffolds, including those containing a pyrrolidine ring, have been investigated for thrombin inhibition. researchgate.net However, based on the available scientific literature, the direct integration of the this compound scaffold into inhibitors specifically targeting thrombin or cathepsins is not extensively documented.
Development of Scaffolds for Modulating Biological Pathways
The modulation of biological pathways through enzyme inhibition is a fundamental strategy in drug development. Purine (B94841) nucleoside phosphorylase (PNP) is one such target, playing a crucial role in the purine salvage pathway and T-cell proliferation. nih.gov
Purine Nucleoside Phosphorylase (PNP) Inhibitors
Inhibitors of PNP have been developed for the treatment of T-cell-related autoimmune diseases and cancers. nih.gov Forodesine, a potent PNP inhibitor, was designed based on the enzyme's transition-state structure and has shown significant antitumor activity in clinical trials for cutaneous T-cell lymphoma. nih.gov The development of PNP inhibitors has largely focused on transition-state analogs that mimic the structure of the natural substrate. nih.gov While the this compound scaffold offers unique structural properties, its application in the design of PNP inhibitors is not reported in the current body of scientific literature.
Contribution to Ligand Design and Interaction Studies
The introduction of fluorine into a molecular scaffold can significantly influence its conformational preferences and non-covalent interactions, which are critical aspects of ligand design.
Enhanced CH-π Interactions and Conformational Control
The fluorination of the pyrrolidine ring has been shown to have a distinct impact on its conformation and binding properties. In a study on G-quadruplex DNA binding ligands, the β-fluorination of peripheral pyrrolidine moieties led to a notable change in the pyrrolidine ring's conformation compared to its non-fluorinated counterpart. nih.gov X-ray structure analysis revealed that this conformational alteration resulted in a different binding mode, which included a reversal of the pyrrolidinium (B1226570) N(+)-H orientation. nih.gov This demonstrates that the strategic placement of fluorine atoms on the pyrrolidine scaffold can be a powerful tool in ligand design, enabling the fine-tuning of molecular shape and interactions with biological targets. While the concept of enhanced CH-π interactions is a known phenomenon in medicinal chemistry, the specific contribution of the this compound scaffold to this particular type of interaction requires further dedicated study.
Role in Developing Compounds for Specific Therapeutic Areas
The development of therapies for complex injuries, such as those affecting tendons and ligaments, often involves the use of scaffolds to provide mechanical support and promote tissue regeneration. nih.gov
Tendon and Ligament Injuries
The repair of tendon and ligament injuries represents a significant clinical challenge. nih.gov Research in this area has explored the use of various biological and synthetic scaffolds to improve surgical outcomes. nih.govnih.gov These scaffolds can be made from a range of materials, including polymers fabricated into nanofibers to mimic the natural extracellular matrix. nih.gov Some advanced scaffolds are designed to be interpositional, placed at the bone-tendon interface to improve cellular organization during healing. Despite the extensive research into materials for tendon and ligament repair, there is no evidence in the reviewed scientific literature to suggest that the this compound scaffold has been utilized in the development of compounds or materials for this specific therapeutic application.
Q & A
Q. What synthetic methodologies are recommended for preparing enantiomerically pure (3R,4S)-3,4-difluoropyrrolidine?
- Methodological Answer : A common approach involves stereoselective fluorination of a pyrrolidine precursor. For example, diethyl cis-1-benzylpyrrolidine-3,4-dicarboxylate can serve as a chiral intermediate. Fluorination may be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by hydrogenolysis to remove the benzyl protecting group . Chiral resolution via recrystallization or chromatography (e.g., chiral HPLC with amylose-based columns) ensures enantiomeric purity .
Q. How can the enantiomeric purity of this compound be validated?
- Methodological Answer : Chiral HPLC using a column such as Chiralpak IA or IB with a hexane/isopropanol mobile phase is effective. Compare retention times with racemic standards. Alternatively, NMR in the presence of a chiral shift reagent (e.g., Eu(hfc)) can resolve enantiomers .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 138 [M+H]) and purity. Use electrospray ionization (ESI) in positive mode .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., retention time ~1.11 minutes under SQD-FA05 conditions) .
- NMR : , , and NMR to verify regiochemistry and stereochemistry. Key signals include couplings (e.g., ~12 Hz for cis-difluorination) .
Advanced Research Questions
Q. How does fluorination at the 3,4-positions influence the conformational dynamics of pyrrolidine in drug design?
- Methodological Answer : Fluorination restricts ring puckering due to the gauche effect between vicinal fluorine atoms. Use molecular dynamics simulations (e.g., AMBER force field) to compare energy barriers with non-fluorinated analogs. Experimentally, variable-temperature NMR can probe rotational barriers .
Q. What strategies optimize regioselective fluorination in pyrrolidine derivatives for SAR studies?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor with a directing group (e.g., Boc-protected amine) to favor 3,4-difluorination.
- Radical Fluorination : Employ NFSI (N-fluorobenzenesulfonimide) under photoredox catalysis for late-stage fluorination .
Validate outcomes via X-ray crystallography or NOE NMR to confirm regiochemistry .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound intermediates?
- Methodological Answer : Systematically test reaction parameters:
- Catalyst Loading : Pd(PPh) (2–5 mol%) in Suzuki couplings for boronate intermediates .
- Temperature : Elevated temperatures (80–100°C) improve fluorination kinetics but may degrade sensitive intermediates.
Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength) .
Q. What are the stability considerations for this compound under acidic/basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
